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Compound of Interest

Compound Name: 4-Octylphenol-d17

Cat. No.: B1142874

An in-depth technical guide on the toxicological profile of 4-Octylphenol and its deuterated
analogs for researchers, scientists, and drug development professionals.

Introduction

4-Octylphenol (4-OP) is an alkylphenol that is widely used in the manufacturing of non-ionic
surfactants, resins, and plastics. As a result of its widespread use, it is a common
environmental contaminant and has been detected in various environmental matrices, including
water, soil, and sediment, as well as in human tissues. 4-OP is a known endocrine-disrupting
chemical (EDC) that can mimic the effects of estrogen, leading to concerns about its potential
adverse effects on human health and wildlife. Deuterated analogs of 4-Octylphenol, such as 4-
n-octylphenol-d17, are frequently used as internal standards in analytical chemistry for the
accurate quantification of 4-OP in complex samples. This guide provides a comprehensive
overview of the toxicological profile of 4-Octylphenol and discusses the toxicological
considerations for its deuterated analogs.

Physicochemical Properties
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Property 4-Octylphenol Reference
Chemical Formula C14H220

Molar Mass 206.33 g/mol

Appearance White to pale yellow solid

Melting Point 72-74 °C

Boiling Point 280-283 °C

Water Solubility 3.7 mg/L at 25 °C

Log Kow 55

Toxicokinetics (ADME)

The toxicokinetics of 4-Octylphenol (4-OP) have been studied in various animal models.

o Absorption: 4-OP is readily absorbed following oral, dermal, and inhalation exposure.
Following oral administration in rats, approximately 80% of the dose was absorbed.

« Distribution: Due to its lipophilic nature, 4-OP tends to accumulate in adipose tissue. It can
also cross the placenta and has been detected in fetal tissues.

o Metabolism: 4-OP is metabolized in the liver primarily through glucuronidation and sulfation
of the phenolic hydroxyl group. Hydroxylation of the octyl chain also occurs.

o Excretion: The primary route of excretion for 4-OP and its metabolites is via the feces, with a
smaller proportion excreted in the urine.

Toxicological Profile of 4-Octylphenol
Acute Toxicity
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Endpoint Species Route Value Reference
LD50 Rat Oral 2140 mg/kg

LD50 Mouse Oral 1470 mg/kg

LC50 (96h) Rainbow Trout Water 0.28 mg/L

Subchronic and Chronic Toxicity
Effects

Study . Referenc
. Species Route NOAEL LOAEL Observed
Duration e
at LOAEL

Decreased
body
10 50 weight
90-day Rat Oral o
mg/kg/day mg/kg/day gain, liver
and kidney

effects
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incidence
of

5 25

2-year Rat Oral mammary

mg/kg/day mg/kg/day
gland
tumors in

females

Endocrine Disruption

4-Octylphenol is a well-established estrogen receptor (ER) agonist. Its endocrine-disrupting
effects are the primary toxicological concern.
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Relative
. Potency
Assay System Endpoint EC50/I1C50 Reference
(vs. 17B-
estradiol)
o Competitive
ER Binding Human ERa o 1.2 yM 1/10,000
Binding
Yeast B-
Estrogen Yeast galactosidase 0.3 uM 1/3,000
Screen activity
Human
MCF-7 Cell
] ) Breast ] ) 1.5uM 1/5,000
Proliferation Proliferation
Cancer Cells
Uterotrophic Uterine
Immature Rat _ _ - 1/10,000
Assay Weight Gain

4-OP exerts its estrogenic effects by binding to estrogen receptors (ERa and ER), which are
ligand-activated transcription factors. This binding initiates a cascade of molecular events
similar to that of the endogenous hormone 17(3-estradiol.
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Caption: Estrogen receptor signaling pathway activated by 4-Octylphenol.

Reproductive and Developmental Toxicity

Exposure to 4-OP during critical developmental periods can lead to adverse reproductive
outcomes.

o Female: Pre- and postnatal exposure in rats has been associated with advanced puberty,
altered estrous cycles, and reduced fertility.

o Male: Developmental exposure in rats has been shown to decrease sperm production,
reduce testis weight, and impair reproductive behavior.

Toxicological Profile of Deuterated 4-Octylphenol

Deuterated analogs of 4-Octylphenol, such as 4-n-octylphenol-d17, are primarily used as
internal standards for analytical quantification. There is a general lack of specific toxicological
studies on these deuterated compounds. However, their toxicological profile is not expected to
differ significantly from that of their non-deuterated counterparts for the following reasons:

e Mechanism of Action: The estrogenic activity of 4-OP is dependent on the overall shape of
the molecule and its ability to bind to the estrogen receptor. The substitution of hydrogen with
deuterium does not alter the molecular shape or the electronic properties of the phenolic
hydroxyl group responsible for receptor binding.

 Kinetic Isotope Effect: Deuteration can sometimes lead to a "kinetic isotope effect,” where
the C-D bond is stronger than the C-H bond, potentially slowing down metabolic reactions
that involve the cleavage of this bond. For 4-OP, the primary metabolic pathways are
glucuronidation and sulfation at the hydroxyl group, and hydroxylation on the alkyl chain.
While deuteration of the octyl chain could slightly decrease the rate of its hydroxylation, this
is a minor metabolic pathway. The primary conjugation reactions at the phenolic group would
be unaffected. Therefore, a significant alteration in the overall toxicokinetics and toxicity is
not anticipated.
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In the absence of specific data, it is prudent to assume that deuterated 4-Octylphenol
possesses a toxicological profile comparable to that of 4-Octylphenol.

Experimental Protocols
In Vitro Estrogenicity Assay: MCF-7 Cell Proliferation (E-
Screen)

This assay assesses the estrogenic potential of a compound by measuring its ability to induce
the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
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1. Cell Seeding
MCEF-7 cells are seeded in 96-well plates
in estrogen-free medium.

!

2. Hormone Deprivation
Cells are incubated for 24-48h to
deplete endogenous hormones.

!

3. Treatment
Cells are exposed to a range of concentrations
of 4-Octylphenol (and controls).

!

4. Incubation
Plates are incubated for 6 days
to allow for cell proliferation.

5. Cell Lysis & Staining
Cells are fixed and stained with
a dye like crystal violet.

6. Quantification
The dye is solubilized and absorbance
is read at ~570 nm.

7. Data Analysis
A dose-response curve is generated to
determine the EC50 value.

Click to download full resolution via product page

Caption: Workflow for the MCF-7 E-Screen assay.

In Vivo Estrogenicity Assay: Uterotrophic Assay in Rats
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This assay is a short-term in vivo screening method to identify chemicals with estrogenic
activity by measuring the increase in uterine weight in immature or ovariectomized female rats.

e Animal Model: Immature female rats (e.g., Sprague-Dawley or Wistar), approximately 20
days old.

o Acclimation: Animals are acclimated for at least 5 days before the start of the study.

e Dosing: Animals are randomly assigned to groups and dosed daily for 3 consecutive days by
oral gavage or subcutaneous injection. Groups include a vehicle control, a positive control
(17B-estradiol), and at least three dose levels of 4-Octylphenol.

» Necropsy: On the day after the last dose, animals are euthanized, and the body weight is
recorded. The uterus is carefully excised, trimmed of fat, and weighed (wet weight). The
uterus may also be blotted to obtain a blotted weight.

o Endpoint: A statistically significant increase in uterine weight in the treated groups compared
to the vehicle control group indicates an estrogenic effect.

Conclusion

4-Octylphenol is a well-characterized endocrine disruptor with estrogenic activity mediated
through the estrogen receptor. Its toxicological profile is marked by effects on reproductive and
developmental endpoints. While specific toxicological data for deuterated 4-Octylphenol are not
readily available, based on the principles of isotope effects and its mechanism of action, its
toxicity is expected to be very similar to the parent compound. Therefore, appropriate safety
precautions should be taken when handling both 4-Octylphenol and its deuterated analogs.
Further research on the subtle kinetic differences and potential for altered metabolism of
deuterated analogs would be beneficial for a more complete risk assessment.

 To cite this document: BenchChem. [Toxicological profile of 4-Octylphenol and its deuterated
analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1142874+#toxicological-profile-of-4-octylphenol-and-
its-deuterated-analogs]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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